Product packaging for 3-ethoxy-N-phenylaniline(Cat. No.:CAS No. 43035-14-9)

3-ethoxy-N-phenylaniline

Cat. No.: B1611088
CAS No.: 43035-14-9
M. Wt: 213.27 g/mol
InChI Key: ZZZQPNICTIZSQR-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) and Arylamine Chemistry

Substituted anilines are a cornerstone of organic chemistry, serving as versatile precursors and intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org These compounds are derived from aniline through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with various functional groups. wisdomlib.orgafit.edu The nature and position of these substituents profoundly influence the chemical properties of the molecule, including its basicity, reactivity in electrophilic aromatic substitution, and its potential for forming new chemical bonds. afit.edufiveable.mechemistrysteps.com

Arylamines, a class that encompasses substituted anilines, are characterized by a nitrogen atom directly bonded to an aromatic ring. fiveable.me This structural feature leads to unique electronic properties, as the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. chemistrysteps.com This delocalization reduces the basicity of arylamines compared to aliphatic amines but enhances the reactivity of the aromatic ring towards electrophiles. fiveable.mechemistrysteps.com Furthermore, arylamines are crucial building blocks for many dyes, pharmaceuticals, and materials. fiveable.mealfa-chemistry.com

Current Trajectories and Academic Significance of the Compound's Structural Motif

The structural motif of 3-ethoxy-N-phenylaniline, which combines an ether linkage and a diarylamine core, is of significant interest in contemporary chemical research. Diarylamines, in general, are explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. aip.orgresearchgate.net The non-planar structure and electron-donating properties of tertiary arylamines contribute to their efficacy as hole transport materials. alfa-chemistry.com

Recent research has focused on the synthesis of complex chiral α-tertiary N-arylamines from readily available arylamines, highlighting the ongoing efforts to develop new synthetic methodologies. sustech.edu.cnchinesechemsoc.org The functionalization of arylamines through reactions like C-N coupling is a key area of investigation. Moreover, the study of substituent effects on the properties of anilines continues to be a subject of both experimental and computational investigation, providing deeper insights into reaction mechanisms and molecular interactions. afit.edursc.org

Scope of Academic Investigation and Interdisciplinary Relevance

The academic investigation of compounds like this compound extends beyond fundamental organic synthesis. The broader class of arylamines is studied for its role in medicinal chemistry and biochemistry. For instance, arylamine N-acetyltransferases (NATs) are enzymes that metabolize arylamine-containing drugs and carcinogens. nih.gov The interaction of arylamine derivatives with biological macromolecules is an active area of research. researchgate.net

Furthermore, the unique electronic properties of arylamines make them valuable in the field of materials science. They are investigated as components of conductive polymers, sensors, and as hole-transporting layers in electronic devices. alfa-chemistry.comaip.orgrsc.org The ability to tune the electronic and photophysical properties of these materials through synthetic modifications of the arylamine structure underscores their interdisciplinary relevance. rsc.org The study of related fluorinated phenylalanine derivatives, which share some structural similarities, points to potential applications in cognitive disorders and pain management. This highlights the broad potential for discovering novel applications for functionally substituted aromatic compounds.

Chemical Data for this compound

PropertyValue
CAS Number 43035-14-9 bldpharm.com
Molecular Formula C14H15NO bldpharm.com
Molecular Weight 213.28 g/mol bldpharm.com
SMILES Code CCOC1=CC(NC2=CC=CC=C2)=CC=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B1611088 3-ethoxy-N-phenylaniline CAS No. 43035-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-16-14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQPNICTIZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544605
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43035-14-9
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethoxy N Phenylaniline and Analogues

Established Synthetic Routes to Substituted N-Phenylanilines

The traditional synthesis of N-phenylanilines, including 3-ethoxy-N-phenylaniline, relies on foundational reactions that have been refined over many decades. These methods typically involve the formation of the critical carbon-nitrogen (C-N) bond and the installation of the ether linkage.

Classical Anilination Reactions

Classical anilination reactions are fundamental to the construction of the diarylamine core. The Ullmann condensation, a copper-catalyzed reaction, is a prominent example. This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. For instance, the synthesis of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, was achieved by reacting 4-ethoxy-iodobenzene with aniline (B41778) in the presence of a copper powder catalyst, potassium carbonate as the base, and 18-crown-6 (B118740) in a 1,2-dichlorobenzene (B45396) solvent under reflux conditions nih.gov. This approach, while effective, often requires harsh reaction conditions, including high temperatures and long reaction times.

Another established method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine (B1218219) ligand. While considered a more modern cross-coupling reaction, its widespread use over the past few decades has established it as a standard and often preferred method over the harsher Ullmann conditions for C-N bond formation.

Table 1: Comparison of Classical Anilination Reaction Conditions

Feature Ullmann Condensation
Catalyst Copper (powder or salts)
Reactants Aryl Halide, Amine/Aniline
Base Typically K₂CO₃, Cs₂CO₃
Temperature High (often >150 °C)
Typical Solvents High-boiling point solvents (e.g., DMF, 1,2-dichlorobenzene)

Alkylation and Arylation Strategies for Ether Linkages

The ethoxy group in this compound is typically introduced via nucleophilic substitution, most commonly through the Williamson ether synthesis. This method involves the reaction of a phenoxide, generated from the corresponding phenol (B47542) (e.g., 3-aminophenol (B1664112) or 3-halophenol) with a base, and an ethylating agent like bromoethane (B45996) or ethyl sulfate. The regioselectivity of phenol alkylation is a key consideration, as both O-alkylation (ether formation) and C-alkylation can occur. The choice of solvent, base, and catalyst system can influence the outcome researchgate.net. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide researchgate.net.

Arylation strategies can also be employed, particularly in copper-catalyzed Ullmann-type reactions, to form diaryl ethers from aryl halides and phenols organic-chemistry.org. For the synthesis of the target molecule, this could involve reacting 3-halophenyl phenyl amine with sodium ethoxide, though forming the C-N bond is often the more synthetically challenging step.

Modern Catalytic Approaches in Synthesis

Recent advancements in organic synthesis have focused on the development of highly efficient and selective catalytic methods. Transition metal catalysis, particularly with palladium, has revolutionized the construction of complex molecules like substituted N-phenylanilines.

Organocatalysis and Non-Metallic Catalysis

The synthesis of diarylamines has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions. However, concerns over the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free alternatives. acs.org These non-metallic and organocatalytic methods offer milder reaction conditions and avoid residual metal contamination in the final products.

A prominent metal-free strategy involves the direct C–H functionalization of arenes. One such method achieves the synthesis of symmetric diarylamines through a twofold intermolecular electrophilic C–H functionalization of electron-rich arenes, using an umpolung-activated nitroalkane in polyphosphoric acid. rsc.org Another innovative approach utilizes benzyne (B1209423) intermediates for the direct, transition-metal-free ortho-arylation of anilines, providing a direct route to 2-arylanilines without the need for protecting or directing groups on the nitrogen atom. nih.govnih.gov

The Smiles rearrangement has also been harnessed as a powerful, metal-free route to diarylamines. A novel rearrangement sequence starting from sulfinamides provides facile access to highly sterically hindered diarylamines that are often inaccessible through traditional SNAr chemistry. nih.govacs.org This transformation proceeds under mild, transition-metal-free conditions, highlighting the unique reactivity of the sulfinamide group. nih.govacs.org

Furthermore, a nitrosonium-initiated C–N bond formation strategy has been developed for the synthesis of electron-rich diarylamines. acs.orgnih.gov This protocol uses economical and environmentally friendly reagents, such as sodium nitrate (B79036) and iron powder, to achieve C–H activation of electron-rich arenes, forming diarylamines through a nitrosoarene intermediate. acs.orgnih.gov Researchers at Stockholm University have also developed a sustainable, metal-free method for preparing complex diaryl- and triarylamines using diaryliodonium salts, which proceeds with high atom economy and low waste. su.se

Table 1: Comparison of Selected Non-Metallic Methodologies for Diarylamine Synthesis

MethodologyKey Reagents/IntermediatesKey AdvantagesReference
C–H FunctionalizationUmpolung-activated nitroalkane, Polyphosphoric acidDirect synthesis of symmetric diarylamines. rsc.org
Benzyne-Mediated ArylationAryl halides/triflates, Strong base (e.g., LiTMP)Direct ortho-arylation of unprotected anilines. nih.gov
Desulfinylative Smiles RearrangementSulfinamides, BaseAccess to sterically hindered diarylamines under mild, metal-free conditions. nih.govacs.org
Nitrosonium-Initiated C–N FormationSodium nitrate, Trifluoroacetic acid, Iron powderUses economical, eco-friendly reagents for C-H activation. acs.orgnih.gov
Diaryliodonium SaltsDiaryliodonium salts, BaseEnergy efficient, robust, and produces low amounts of waste. su.se

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly integrated into the design of synthetic routes to minimize environmental impact. yale.edu These principles focus on maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. yale.edu

One strategy that aligns with these principles is the acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. nih.govrsc.org This method can produce various diarylamines from substrates like anilines and cyclohexanones without the need for oxidants, generating only molecular hydrogen and ammonia (B1221849) as byproducts. The heterogeneous catalyst can also be reused multiple times, enhancing the sustainability of the process. nih.govrsc.org

Sonication-Assisted Methods

The use of ultrasound in organic synthesis, known as sonochemistry, is a key green chemistry technique. ekb.eg Ultrasound enhances reaction rates, leading to higher yields in shorter times and under milder conditions compared to conventional heating. researchgate.net This rate acceleration is attributed to acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid. ekb.egyoutube.com This collapse generates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically increase reactivity. ekb.eg

Sonication has been successfully applied to various reactions, including the synthesis of propargylamines and isoxazolines, often in environmentally benign solvents like water or ethanol-water mixtures. researchgate.netnih.gov For instance, a one-pot, three-component synthesis of isoxazolines was achieved with excellent yields and significantly shorter reaction times under sonication compared to silent conditions. nih.gov The use of ultrasound can facilitate reactions by increasing mass transfer, activating surfaces, and generating radical intermediates, making it a powerful tool for green and sustainable organic synthesis. youtube.comnih.gov

Table 2: Effect of Sonication on Reaction Efficiency

Reaction TypeConditionsTimeYieldReference
Synthesis of N-[substituted phenyl]hydrazinecarboxamideConventional Heating24 h- nih.gov
Ultrasound-mediated30–45 minHigher nih.gov
Synthesis of IsoxazolinesStirring at 25 °C12 h72% nih.gov
Sonication at 25 °C30 min94% nih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach offers high atom and step economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable. nih.govacs.org

The Passerini reaction , first reported in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. organic-chemistry.orgacs.org The versatility of the Passerini reaction allows for its use in synthesizing a wide range of structures, including heterocycles and complex natural product analogues. wikipedia.orgbohrium.com

The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding a dipeptide-like scaffold. nih.govresearchgate.net This reaction is highly valued for its ability to introduce four different points of diversity into the final molecule. The Ugi reaction typically proceeds through the formation of an iminium ion, which then reacts with the isocyanide, followed by the addition of the carboxylate and an irreversible Mumm rearrangement. nih.govmdpi.com This reaction has been extensively used to create precursors for the diversity-oriented synthesis of various heterocyclic systems. researchgate.net

While direct synthesis of this compound via these classic MCRs is not typical, a novel and unexpected MCR between methoxyarylaldehydes, N-arylhydroxylamines, and maleic anhydride (B1165640) has been reported to produce unsymmetrical diarylamines. researchgate.net This demonstrates the potential of MCRs to discover new pathways for assembling core diarylamine structures.

Directed Functionalization Strategies for Derivative Synthesis

Directed functionalization via C–H activation is a transformative strategy for synthesizing derivatives of a core structure like this compound. nih.gov This approach allows for the selective modification of otherwise inert C–H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. snnu.edu.cn The key to achieving site-selectivity is the use of a directing group, which is a functional group within the substrate that coordinates to a metal catalyst and delivers it to a specific C–H bond, typically in the ortho position. nih.govresearchgate.netnih.gov

Palladium catalysis is widely employed for these transformations. nih.govresearchgate.net For aniline derivatives, the nitrogen atom itself or a group attached to it can serve as the directing group. However, the inherent reactivity of the N–H bond in primary and secondary anilines can lead to competing N-arylation (Buchwald-Hartwig coupling). acs.org To overcome this, strategies often involve the use of protecting groups on the nitrogen. researchgate.net

Recent advances have enabled the direct ortho C–H arylation of unprotected anilines with high chemo- and regioselectivity. One such system uses a palladium catalyst with a cooperating [2,2′-bipyridin]-6(1H)-one ligand, which is crucial for both catalyst activity and selectivity, favoring C–C coupling over C–N coupling. acs.org

Beyond ortho-functionalization, methods for remote C–H activation have been developed. For example, a conformation-driven strategy has enabled the meta-selective C–H acetoxylation of anilines and benzylamines. nih.gov This approach utilizes a nitrile-based template that positions a palladium catalyst to activate a remote C–H bond, demonstrating that selectivity can be achieved even at positions far from the directing group. nih.gov These directed functionalization techniques provide powerful tools for the late-stage modification of complex molecules, allowing for the precise synthesis of a wide array of this compound derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the covalent framework and spatial arrangement of 3-ethoxy-N-phenylaniline can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of the amine, ethoxy, and phenyl substituents, and by comparison with analogous compounds such as diphenylamine (B1679370) and 4-ethoxy-N-phenylaniline rsc.org.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons, the N-H proton, and the nine aromatic protons distributed across the two phenyl rings. The ethoxy group should present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The N-H proton typically appears as a broad singlet. The aromatic protons will appear in the range of approximately 6.5-7.5 ppm, with complex splitting patterns (multiplets) due to coupling between adjacent protons on each ring.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The ethoxy group carbons will appear in the upfield region, while the twelve aromatic carbons will be found in the downfield aromatic region (typically 110-160 ppm). The carbon atom directly attached to the oxygen of the ethoxy group (C3) is expected to have the highest chemical shift among the substituted ring carbons due to the strong deshielding effect of the oxygen atom.

Predicted ¹H NMR Spectral Data for this compound

This table presents predicted values based on established principles and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H 5.5 - 6.0broad singlet-
-O-CH₂-CH₃1.3 - 1.5triplet~7.0
-O-CH₂ -CH₃3.9 - 4.1quartet~7.0
Aromatic Protons6.5 - 7.5multiplet-

Predicted ¹³C NMR Spectral Data for this compound

This table presents predicted values based on established principles and data from analogous compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃14 - 16
-O-C H₂-CH₃63 - 65
Aromatic Carbons110 - 145
C-O (Ethoxy-substituted ring)158 - 160
C-N (Both rings)140 - 145

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also reveal correlations between adjacent protons on both the ethoxy-substituted and unsubstituted phenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals of the ethoxy group to their corresponding carbon signals and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include a cross-peak between the methylene protons (-OCH₂) and the C3 aromatic carbon, confirming the position of the ethoxy group. Correlations from the N-H proton to carbons on both rings would confirm the N-phenylaniline core structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. ROESY can provide insights into the preferred conformation of the molecule in solution. For instance, it could reveal spatial proximity between the N-H proton and specific protons on the ortho positions of either phenyl ring, helping to define the dihedral angle between the two rings.

NMR spectroscopy is a powerful, non-destructive technique for investigating the aggregation behavior of molecules in solution. nih.gov When molecules like this compound self-associate or aggregate, several NMR parameters can be affected. researchgate.netmiami.edu Changes in chemical shifts upon varying concentration can indicate the formation of aggregates, as the electronic environment of nuclei within a stack or cluster differs from that of an isolated monomer. acs.org

Furthermore, line broadening in the NMR spectrum is often observed upon aggregation, which is related to changes in molecular mobility and relaxation times. mdpi.com Diffusion-Ordered Spectroscopy (DOSY), an advanced NMR method, can distinguish between species of different sizes in solution. mdpi.com By measuring the diffusion coefficient, DOSY can provide direct evidence of aggregation, as larger aggregates diffuse more slowly than smaller monomers. While these methods are well-established for studying aggregation, specific studies applying them to this compound are not prominent in the literature. nih.govnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the presence of key functional groups. In this compound, the spectrum would be dominated by absorptions corresponding to the N-H, C-O, aromatic C-H, and aromatic C=C bonds. The N-H stretch of the secondary amine is expected to appear as a single, relatively sharp peak. ucalgary.ca The C-O-C ether linkage of the ethoxy group should produce two characteristic stretching bands (asymmetric and symmetric). nist.gov Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations give rise to a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.netyoutube.com

Predicted Characteristic IR Absorption Bands for this compound

This table presents predicted wavenumber ranges based on known functional group absorptions.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Secondary AmineN-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Ethoxy GroupC-H Stretch (sp³)2850 - 2980Medium-Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Strong (multiple bands)
Ether (Ethoxy)C-O-C Asymmetric Stretch1200 - 1275Strong
Ether (Ethoxy)C-O-C Symmetric Stretch1000 - 1075Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings, which often produce strong Raman signals. researchgate.net The C-C stretching modes within the phenyl rings and the C-N stretching vibration would be readily identifiable. researchgate.net Although specific Raman spectra for this compound are not commonly reported, the technique is a valuable tool for confirming the identity and structural integrity of substituted aromatic compounds. researchgate.netleibniz-ipht.de

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information on the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to arise from π-π* transitions within the phenyl rings and intramolecular charge transfer (ICT) from the electron-donating ethoxy and amino groups to the aromatic system.

In related diphenylamino-substituted hybrid systems, the lowest energy absorption bands are typically centered in the range of 402–432 nm and are attributed to ICT transitions. researchgate.net The position and intensity of these bands are sensitive to the electronic nature of the substituents and the polarity of the solvent. The introduction of an electron-donating group like the ethoxy group at the meta-position is anticipated to cause a slight shift in the absorption maxima compared to unsubstituted N-phenylaniline.

Fluorescence spectroscopy reveals the emission properties of the molecule from its excited state. Following excitation, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield are influenced by the extent of ICT in the excited state and the solvent environment. In similar donor-acceptor stilbene/fluorene hybrid systems with diphenylamino donors, progressive bathochromic (red) shifts of the photoluminescence maxima are observed with increasing solvent polarity, which suggests a stabilization of the charge transfer excited state in more polar solvents. researchgate.net

Table 1: Expected Photophysical Data for this compound in a Nonpolar Solvent

ParameterExpected ValueRemarks
Absorption Maximum (λabs) ~300 - 350 nmBased on N-phenylaniline and substituted derivatives.
Molar Absorptivity (ε) 104 - 105 L·mol-1·cm-1Typical for π-π* transitions.
Emission Maximum (λem) ~350 - 450 nmStokes shift dependent on solvent polarity.
Fluorescence Quantum Yield (ΦF) Moderate to HighInfluenced by non-radiative decay pathways.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₄H₁₅NO), the molecular weight is 213.28 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. wikipedia.orgemory.edulibretexts.org

The fragmentation of this compound is expected to proceed through several characteristic pathways for aromatic amines and ethers. The molecular ion peak (M⁺˙) should be observed at m/z 213. A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 185. Subsequent loss of a hydrogen atom could lead to a fragment at m/z 184. Another likely fragmentation is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (·OC₂H₅, 45 Da) to give a fragment at m/z 168, or the loss of an ethyl radical (·C₂H₅, 29 Da) followed by CO to yield other fragments. Cleavage of the C-N bond can also occur, leading to fragments corresponding to the phenylaminyl cation or the ethoxyphenyl cation.

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentProposed Loss from Molecular Ion
213 [C₁₄H₁₅NO]⁺˙Molecular Ion (M⁺˙)
185 [C₁₂H₁₁NO]⁺˙Loss of C₂H₄
184 [C₁₂H₁₀NO]⁺Loss of C₂H₅O·
168 [C₁₂H₁₀N]⁺Loss of C₂H₅O·
108 [C₇H₆N]⁺Cleavage of the N-phenyl bond
93 [C₆H₇N]⁺˙Aniline (B41778) radical cation
77 [C₆H₅]⁺Phenyl cation

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

In the solid state, the molecule of this compound is expected to adopt a non-planar conformation. The nitrogen atom will likely have a trigonal pyramidal or near-planar geometry, and the two phenyl rings will be twisted with respect to each other. In the related structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the dihedral angles between the planes of the ethoxybenzene rings and the phenyl ring are 61.77(8)° and 84.77(8)°. nih.gov A significant dihedral angle is expected for this compound as well, to minimize steric hindrance between the ortho-hydrogens of the two rings.

The crystal packing is likely to be stabilized by a combination of van der Waals forces and weak intermolecular interactions, such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. nih.gov

Table 3: Expected Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value/FeatureBasis of Expectation
Crystal System Monoclinic or OrthorhombicCommon for substituted anilines.
Space Group Centrosymmetric (e.g., P2₁/c, Pccn)Common for organic molecules.
C-N-C Bond Angle ~125-130°Similar to other diarylamines.
Dihedral Angle (between rings) 40-60°Minimization of steric hindrance.
Intermolecular Interactions C-H···π stacking, van der Waals forcesTypical for aromatic compounds. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov While this compound itself is a diamagnetic molecule, its radical cation ([C₁₄H₁₅NO]⁺˙) can be generated through chemical or electrochemical oxidation. ESR spectroscopy can then be used to characterize this radical species.

The ESR spectrum of the this compound radical cation would be characterized by its g-factor and hyperfine coupling constants. The g-factor is expected to be close to that of the free electron (ge ≈ 2.0023), with slight deviations due to spin-orbit coupling. For a radical derived from diphenylamine, a g-factor of 2.0062 has been reported. aip.org

The hyperfine structure of the spectrum arises from the interaction of the unpaired electron's spin with the magnetic nuclei in the molecule, primarily ¹⁴N (I=1) and ¹H (I=1/2). The interaction with the ¹⁴N nucleus is expected to produce a primary triplet splitting. Each of these lines would be further split by the protons on the two aromatic rings. The magnitude of the proton hyperfine coupling constants would depend on the spin density distribution across the molecule, providing insight into the electronic structure of the radical. The protons at the ortho and para positions of the aniline ring are expected to show the largest couplings.

Table 4: Predicted ESR Spectral Parameters for the this compound Radical Cation

ParameterPredicted Value/FeatureRemarks
g-factor ~2.003 - 2.006Typical for nitrogen-centered organic radicals. aip.org
¹⁴N Hyperfine Coupling (aN) 8 - 12 GPrimary triplet splitting.
¹H Hyperfine Coupling (aH) 1 - 6 GComplex multiplet structure from phenyl protons.
Spectrum Appearance A broad triplet of multipletsDue to multiple proton couplings.

Thermal Analysis Techniques (e.g., TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

For this compound, TGA would be used to determine its decomposition temperature. Substituted diphenylamines are known for their thermal stability and are often used as antioxidants in high-temperature applications like lubricants. researchgate.netcanada.ca The TGA curve would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

The DTA curve would show endothermic or exothermic peaks corresponding to physical or chemical changes. A sharp endothermic peak would indicate melting, while exothermic peaks at higher temperatures would correspond to the decomposition of the compound. The combination of TGA and DTA can provide a comprehensive thermal profile of this compound.

Table 5: Expected Thermal Analysis Data for this compound

AnalysisExpected ObservationInformation Gained
DTA Endothermic peakMelting point
TGA Onset of mass lossInitial decomposition temperature
TGA/DTA Exothermic peak(s) with mass lossThermal decomposition profile
Decomposition Temperature > 200 °CHigh thermal stability is expected for diarylamines.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic spectra.

The geometry of a molecule is a critical factor in determining its physical and chemical properties. Computational methods like DFT can be used to determine the most stable three-dimensional arrangement of atoms in a molecule. For N-phenylaniline and its derivatives, a key structural feature is the dihedral angle between the two phenyl rings.

In the case of the analogous compound, 4-methoxy-N-phenylaniline, X-ray crystallography has shown that the two benzene (B151609) rings are oriented at a dihedral angle of 59.9(2)°. nih.gov This non-planar conformation is a result of the steric hindrance between the ortho-hydrogens on the two rings. DFT calculations on related diphenylamine (B1679370) derivatives have shown that the molecule can adopt various conformations with relatively small energy differences. The precise dihedral angle is influenced by the nature and position of substituents on the phenyl rings.

ParameterExperimental Value for 4-methoxy-N-phenylaniline
Dihedral Angle (Ring A vs. Ring B)59.9(2)°

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For aromatic amines like 3-ethoxy-N-phenylaniline, the HOMO is typically a π-orbital delocalized over the phenyl rings and the nitrogen atom. The LUMO is usually a π*-orbital, also delocalized over the aromatic system. The presence of the electron-donating ethoxy group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted N-phenylaniline. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

In a theoretical study of the related compound 4-Methoxy-N-(3-phenylallylidene) aniline (B41778), DFT calculations at the B3LYP/6-31G* level provided insights into the FMO energies. sciencepg.comresearchgate.net Although the extended conjugation in this molecule will influence the absolute energy values, the general principle of the methoxy (B1213986) group's effect on the electronic structure is transferable.

ParameterCalculated Value for 4-Methoxy-N-(3-phenylallylidene) aniline (B3LYP/6-31G*)
HOMO Energy-5.25 eV
LUMO Energy-1.32 eV
HOMO-LUMO Gap3.93 eV

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic system. The presence of the nitrogen lone pair and the ethoxy group, both of which can participate in conjugation, will influence the position and intensity of the absorption bands. The electron-donating nature of these groups is likely to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to benzene or unsubstituted N-phenylaniline.

TD-DFT calculations on similar aromatic amines have shown good agreement with experimental spectra, allowing for the assignment of specific electronic transitions to the observed absorption bands.

TransitionPredicted Wavelength (λ)Oscillator Strength (f)Character
S₀ → S₁~300-350 nmModerateHOMO → LUMO (π-π)
S₀ → S₂~250-300 nmHighπ-π

Note: The data in this table are representative values based on general knowledge of similar compounds and are not from a specific calculation on this compound.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and transition states. A transition state is a high-energy structure that connects reactants and products, and its energy determines the activation energy of the reaction.

For this compound, several types of reactions can be envisaged. One common reaction for diphenylamines is the abstraction of the hydrogen atom from the nitrogen, which is relevant to their use as antioxidants. acs.org Computational studies can model this process by calculating the bond dissociation energy (BDE) of the N-H bond.

Another important class of reactions for aromatic amines is electrophilic aromatic substitution. The ethoxy and amino groups are both activating and ortho-, para-directing. Computational methods can be used to model the attack of an electrophile at different positions on the phenyl rings and to calculate the energies of the corresponding intermediates and transition states. This allows for the prediction of the regioselectivity of such reactions. The identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.comgithub.ioucsb.edu

Intermolecular Interactions and Crystal Packing Analysis

The way molecules pack together in a solid-state crystal is determined by a complex interplay of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would reveal the presence of several types of interactions. The N-H group can act as a hydrogen bond donor, while the oxygen of the ethoxy group and the π-systems of the phenyl rings can act as hydrogen bond acceptors. Additionally, C-H···π interactions and π-π stacking between the phenyl rings of adjacent molecules are expected to be significant.

A Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide, a related compound, showed that H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions were the most significant contributors to the crystal packing. nih.gov A similar distribution of contacts would be expected for this compound, with the addition of N-H···π interactions. In the crystal structure of 4-methoxy-N-phenylaniline, the packing is stabilized by a network of C-H···π and N-H···π interactions. nih.gov

Interaction TypeTypical Contribution (%)
H···H~50-60%
C···H/H···C~20-30%
O···H/H···O~10-20%
N···H/H···N~1-5%

Note: The data in this table are representative values based on studies of similar molecules and are not from a specific calculation on this compound.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology provides a framework for analyzing the electron density of a molecule to understand its chemical bonding and structure. A key component of this is the analysis of non-covalent interactions (NCI), which are crucial for understanding the stability and reactivity of molecules like this compound. The NCI index is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized.

In a hypothetical study of this compound, NCI analysis would be employed to visualize and quantify the weak interactions that determine its conformational preferences and potential intermolecular interactions. The analysis would distinguish between van der Waals forces, hydrogen bonds, and steric clashes. For this compound, particular attention would be paid to the interactions between the phenyl rings and the ethoxy group.

The NCI analysis would generate 3D plots where different types of interactions are color-coded. For instance, strong attractive interactions, such as potential hydrogen bonds involving the nitrogen atom, would be represented by blue isosurfaces. Weaker, attractive van der Waals interactions, expected between the phenyl rings, would be shown in green. Red isosurfaces would indicate repulsive steric clashes, which might occur between the ethoxy group and the adjacent phenyl ring depending on the molecule's conformation.

Table 1: Illustrative NCI Analysis Data for this compound

Interaction TypeElectron Density (ρ) Range (a.u.)Reduced Density Gradient (s) Range (a.u.)Characterization
van der Waals0.005 - 0.0200.2 - 0.5Weak attractive forces between phenyl rings
Hydrogen Bonding0.020 - 0.0350.1 - 0.3Potential weak C-H···π interactions
Steric Repulsion0.015 - 0.025> 0.6Repulsive interactions involving the ethoxy group

Note: The data in this table is illustrative and represents the type of results that would be obtained from an NCI analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational dynamics, flexibility, and interactions with its environment, such as a solvent.

A typical MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often with solvent molecules, and the system would be subjected to a set of initial conditions. The simulation would then proceed by integrating Newton's equations of motion for each atom, allowing the system to evolve over a specified period, typically nanoseconds to microseconds.

Analysis of the MD trajectory for this compound would reveal important information about its dynamic behavior. For example, the dihedral angles between the phenyl rings and the C-N-C bond angle would be monitored to identify the most stable conformations and the energy barriers between them. The flexibility of the ethoxy group could also be assessed by analyzing the fluctuations of its constituent atoms.

Furthermore, if the simulation is performed in a solvent, such as water or an organic solvent, the radial distribution functions between the solute and solvent molecules could be calculated. This would provide a detailed picture of the solvation shell around this compound and highlight specific solute-solvent interactions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Observables for this compound

ParameterValueDescription
Force FieldAMBER, CHARMM, or OPLSA set of equations and parameters to calculate the potential energy of the system.
Simulation Time100 nsThe total time duration of the simulation.
Temperature300 KThe temperature at which the simulation is run, typically room temperature.
Pressure1 atmThe pressure at which the simulation is run, typically atmospheric pressure.
Observable Description
RMSDRoot Mean Square Deviation, a measure of the average distance between the atoms of superimposed proteins.
RMSFRoot Mean Square Fluctuation, a measure of the displacement of a particular atom relative to the reference structure, averaged over the number of atoms.
Dihedral Angle DistributionThe probability distribution of the torsional angles within the molecule, indicating conformational preferences.

Note: The data in this table is illustrative of the parameters and observables in a typical MD simulation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of a chemical compound based on its molecular structure. rsc.org For this compound, a QSPR model could be developed to predict various physicochemical properties, such as its boiling point, solubility, or partition coefficient. nih.gov

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its topology, geometry, or electronic properties.

Next, a mathematical model is built to establish a relationship between the molecular descriptors and the property of interest. This is typically done using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov The goal is to create a model that can accurately predict the property for new molecules that are not in the initial dataset.

For this compound, a QSPR study would involve calculating a wide range of descriptors, including constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap). A regression model would then be developed to correlate these descriptors with a specific property. The predictive power of the model would be assessed using statistical validation techniques.

Table 3: Illustrative Descriptors for a QSPR Model of this compound

Descriptor TypeExample DescriptorIllustrative ValuePredicted Property Contribution
ConstitutionalMolecular Weight213.28 g/mol Positive correlation with boiling point
TopologicalWiener Index1254Related to molecular branching and compactness
Quantum ChemicalDipole Moment1.8 DInfluences solubility in polar solvents
Quantum ChemicalHOMO Energy-5.2 eVRelates to electron-donating ability and reactivity

Note: The values and contributions in this table are for illustrative purposes to demonstrate the type of data used in a QSPR model.

Electrochemical Behavior and Redox Chemistry

Determination of Oxidation Potentials and Redox Mechanisms

The oxidation of anilines generally proceeds through an initial one-electron transfer to form a cation radical. This process is often irreversible due to subsequent chemical reactions of the highly reactive radical species. The potential at which this oxidation occurs is a critical parameter and is highly dependent on the electronic properties of the substituents attached to the aniline (B41778) core.

The presence of an electron-donating group, such as the ethoxy (-OC2H5) group at the meta-position of the N-phenyl ring in 3-ethoxy-N-phenylaniline, is expected to lower the oxidation potential compared to unsubstituted N-phenylaniline (diphenylamine). Electron-donating groups increase the electron density on the aromatic ring and at the nitrogen atom, making the molecule easier to oxidize. Studies on various substituted anilines have consistently shown that electron-donating substituents decrease the peak potential for oxidation. znaturforsch.com

The general mechanism for the anodic oxidation of anilines involves the loss of one electron to form a cation radical. This radical can then undergo various follow-up reactions, including dimerization (head-to-tail and tail-to-tail coupling) to form species like p-aminodiphenylamine and benzidine, which are themselves more easily oxidized than the parent aniline. znaturforsch.com This often results in complex electrochemical behavior and the formation of polymeric films on the electrode surface. For N-phenylaniline derivatives, the initial oxidation would similarly produce a cation radical, which can then participate in coupling reactions or other transformations depending on the reaction conditions. The redox mechanism of diphenylamine (B1679370) itself has been noted to involve the formation of colored products like diquinonediimine upon oxidation in acidic media. researchgate.net

Table 1: Expected Influence of Substituents on the Oxidation Potential of N-phenylaniline

SubstituentPositionElectronic EffectExpected Impact on Oxidation Potential
Ethoxy (-OC2H5)metaElectron-donating (by resonance), Weakly electron-withdrawing (by induction)Lowering
Phenyl (-C6H5)N-positionElectron-withdrawing (by induction)Raising (compared to aniline)

This table is based on general principles of physical organic chemistry and data from related substituted anilines.

Cyclic Voltammetry and Other Voltammetric Techniques for Electrochemical Characterization

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of organic molecules. A typical cyclic voltammogram for an aniline derivative in an aqueous acidic medium shows a well-defined oxidation peak during the forward scan. znaturforsch.com The reversibility of this peak depends on the stability of the generated cation radical. For many anilines, the process is irreversible due to rapid follow-up chemical reactions. znaturforsch.com

In the case of this compound, a cyclic voltammogram would be expected to exhibit an irreversible anodic peak corresponding to its oxidation. The exact peak potential would be influenced by experimental conditions such as the solvent, supporting electrolyte, pH, and scan rate. znaturforsch.comrasayanjournal.co.in Studies on substituted anilines have shown a linear relationship between peak currents and scan rates, indicating that the process is often diffusion-controlled, although adsorption on the electrode surface can also play a role. ijcrt.org The stability of the electrode can be examined by recording consecutive cyclic voltammograms. rasayanjournal.co.in

The electrochemical behavior of diphenylamine, a structurally related compound, has been studied, and it is known to undergo oxidative polymerization. nih.gov Therefore, it is plausible that this compound would also exhibit electropolymerization upon repeated cycling of the potential, leading to the growth of a polymer film on the electrode surface. This is often observed as a progressive increase in the peak currents of new redox couples appearing in the voltammogram. nih.gov

Electrochemical Synthesis and Functionalization Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of organic compounds. Anodic oxidation of aromatic compounds can generate reactive intermediates, such as radical cations, which can then react with nucleophiles to form new C-C or C-heteroatom bonds.

For a molecule like this compound, electrochemical synthesis could be employed to introduce additional functional groups onto the aromatic rings. For instance, the anodic oxidation of 4-aminodiphenylamine in the presence of arylsulfinic acids leads to the synthesis of 4-amino-3-(phenylsulfonyl)diphenylamine derivatives through a Michael-type addition reaction. rsc.org A similar strategy could potentially be applied to this compound, where its anodic oxidation would generate a reactive intermediate susceptible to attack by a suitable nucleophile.

Furthermore, electrochemical methods are used for the synthesis of sulfonamides directly from arenes, SO2, and amines. nih.gov This involves the direct anodic oxidation of the aromatic compound to trigger the reaction. It is conceivable that this compound could serve as the arene substrate in such a transformation. Paired electrolysis has also been utilized for the synthesis of aryl-substituted benzothiophenes and phenanthrenes, employing aryldiazonium salts as aryl radical precursors. xmu.edu.cn

Investigations of Electron Transfer Processes

The study of electron transfer processes is fundamental to understanding the redox chemistry of this compound. The initial step in its oxidation is a single-electron transfer (SET) from the molecule to the electrode. nih.gov The rate and potential at which this occurs are governed by the molecule's electronic structure. The nitrogen atom's lone pair of electrons, in conjugation with the two aromatic rings, makes the molecule a good electron donor. nih.gov

The formation of electron donor-acceptor (EDA) complexes between N,N-dialkyl anilines and electron-deficient alkenes has been shown to enable visible-light-driven annulation reactions. nih.gov This highlights the potential for this compound to participate in similar EDA complex formation and subsequent photochemical transformations. The study of such electron transfer processes is crucial for designing new synthetic methodologies and for understanding the reactivity of this class of compounds.

Supramolecular Chemistry and Molecular Self Assembly

Design and Analysis of Non-Covalent Interactions

The structure of 3-ethoxy-N-phenylaniline, with its aromatic rings and ethoxy group, suggests its potential to participate in a variety of non-covalent interactions that are fundamental to supramolecular chemistry. These interactions include C-H···π interactions and hydrogen bonding.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (like a phenyl ring) acts as the acceptor. mdpi.comnih.gov In this compound, the C-H bonds of the phenyl and ethoxy groups could interact with the π-electron clouds of adjacent aromatic rings, leading to the formation of extended supramolecular structures. For instance, in the crystal structure of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C-H···π interactions are observed to link molecules into supramolecular chains. nih.govnih.gov

Hydrogen Bonding: Classical hydrogen bonds involve an electronegative atom (like oxygen or nitrogen) and a hydrogen atom attached to another electronegative atom. While this compound lacks strong hydrogen bond donors like O-H or N-H in its primary structure, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov Furthermore, weaker C-H···O and C-H···N hydrogen bonds can also play a role in stabilizing supramolecular assemblies. nih.gov

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction Type Potential Donor Potential Acceptor Significance in Supramolecular Assembly
C-H···π C-H bonds of phenyl rings and ethoxy group π-electron cloud of phenyl rings Directional interactions contributing to the packing of molecules in the solid state and in solution.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule, often a macrocycle. nih.gov The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. tcichemicals.com

Given its size and potential for intermolecular interactions, this compound could potentially act as a guest molecule for various macrocyclic hosts such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes. nih.govfrontiersin.org The electron-rich aromatic rings of this compound could favorably interact with the hydrophobic cavities of these macrocycles. The specificity of this binding would depend on the size, shape, and chemical complementarity between the host and the guest.

For example, the hydrophobic cavity of a cyclodextrin (B1172386) could encapsulate the phenyl or ethoxyphenyl group of this compound in an aqueous solution. This encapsulation could alter the physicochemical properties of the guest molecule, such as its solubility and reactivity.

Formation of Supramolecular Assemblies and Aggregates

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com Aromatic molecules, in particular, have a strong tendency to self-assemble through π-π stacking interactions, where the planar aromatic rings stack on top of each other.

The formation of these assemblies can be influenced by external factors such as solvent, temperature, and concentration. For instance, in nonpolar solvents, π-π stacking interactions might be more favorable, while in polar solvents, hydrophobic effects could play a more dominant role in driving aggregation.

Fabrication of Self-Assembled Structures for Targeted Chemical Functions

The ability of molecules to self-assemble into well-defined structures opens up possibilities for the bottom-up fabrication of functional materials. By controlling the self-assembly process of molecules like this compound, it might be possible to create materials with specific optical, electronic, or catalytic properties.

For example, ordered aggregates of aromatic molecules can exhibit interesting photophysical properties, such as fluorescence, which could be harnessed for sensing applications. If this compound were to form fluorescent aggregates, changes in the fluorescence upon binding to a specific analyte could form the basis of a chemical sensor.

Furthermore, the self-assembly of specifically designed molecules can lead to the formation of complex nanostructures like nanofibers, nanotubes, and vesicles. nih.govresearchgate.net While there is no specific research on the self-assembly of this compound into such structures, the principles of molecular design for self-assembly could be applied to create derivatives of this compound that form such architectures. These self-assembled structures could then be used in areas such as drug delivery, catalysis, and materials science.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Applications in Advanced Materials Science Non Biological

Chemical Sensing and Detection Platforms

There is no published research detailing the application of 3-ethoxy-N-phenylaniline in the development of chemical sensors or detection platforms. Studies on its potential use as a chemosensor for the detection of specific ions or analytes have not been reported.

Catalysis and Organocatalytic Systems

The utility of aniline (B41778) derivatives in catalysis is an area of active research. However, there is no specific information available on the use of this compound within this domain.

A review of the chemical literature indicates that this compound has not been investigated as a ligand for transition metal catalysis. There are no reports on its coordination chemistry with transition metals or the catalytic activity of any such potential complexes.

There is no evidence in published scientific work to suggest that this compound has been employed as an organocatalyst or as a structural component within a larger organocatalytic system.

Insufficient Published Research on this compound for a Detailed Scientific Article

Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of specific published research on the chemical compound This compound within the detailed contexts of advanced materials science as requested. The specific applications in polymer chemistry, synthesis of advanced polymeric materials, surface science, and interface engineering for this particular compound are not sufficiently documented in publicly accessible research to generate a thorough and scientifically accurate article that adheres to the user's strict outline.

While general information exists for related aniline and triphenylamine derivatives, which are known for their applications in creating conductive polymers and in surface modification, specific data, research findings, and detailed examples pertaining solely to this compound are not available. The creation of data tables and in-depth discussion on its role in polymer synthesis or surface engineering would, therefore, be speculative and not based on established scientific findings.

Consequently, it is not possible to provide an article that meets the required standards of being thorough, informative, and scientifically accurate based on the currently available research.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-phenylanilines, including 3-ethoxy-N-phenylaniline, has traditionally relied on methods that often require harsh conditions. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and sustainability.

Future research will likely concentrate on refining established C-N cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org The evolution of these reactions is moving towards the use of more sustainable and efficient catalytic systems. Key areas for advancement include:

Catalyst Design: Development of catalysts based on earth-abundant metals or novel ligand designs for palladium and copper systems that allow for lower catalyst loadings and milder reaction conditions. wikipedia.orgmdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as bio-based solvents, ionic liquids, or even water, is a significant goal. nsf.govdigitellinc.com Recent studies have shown that food-grade vegetable oils and natural waxes can serve as effective green solvents for Buchwald-Hartwig aminations. acs.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or visible-light photoredox catalysis can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Exploring direct C-H activation strategies could provide an intrinsically greener alternative to traditional cross-coupling reactions that rely on pre-functionalized arenes (like aryl halides), thereby reducing waste. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Phenylaniline Synthesis
MethodologyTraditional ApproachFuture Sustainable Approach
CatalystHigh loadings of Pd or stoichiometric Cu. wikipedia.orgLow-loading, high-turnover catalysts; earth-abundant metals. wikipedia.org
SolventsHigh-boiling, polar aprotic solvents (e.g., DMF, NMP). wikipedia.orgGreen solvents (e.g., 2-MeTHF, vegetable oils), water. nsf.govacs.org
ConditionsHigh temperatures (>200 °C for Ullmann). wikipedia.orgRoom temperature reactions, photoredox or microwave assistance. researchgate.net
WasteStoichiometric amounts of salt waste from pre-functionalized substrates. rsc.orgReduced waste through C-H activation and catalyst recycling. rsc.org

Integration of In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. The integration of in-situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur, providing invaluable data without the need for offline sampling. mt.comspectroscopyonline.com

For the synthesis of this compound, several in-situ techniques could be transformative:

In-Situ FTIR (Fourier-Transform Infrared) Spectroscopy: ReactIR and similar technologies can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. mt.comnih.gov This provides direct kinetic data and insight into reaction pathways. acs.orgyoutube.com

Operando Raman Spectroscopy: This technique is highly sensitive to the molecular vibrations of catalysts and surface-adsorbed species, making it ideal for studying heterogeneous catalytic processes. ornl.govtimegate.comresearchgate.net It can provide molecular-level information about the active state of the catalyst during the C-N coupling reaction. worldscientific.comrsc.org

In-Situ NMR (Nuclear Magnetic Resonance) Spectroscopy: By placing the reaction directly within an NMR spectrometer, it is possible to obtain detailed structural information on all species present in the reaction mixture over time. acs.orgresearchgate.net This is particularly powerful for identifying transient intermediates that are key to understanding the reaction mechanism. beilstein-journals.orgresearchgate.net

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedApplication to this compound Synthesis
In-Situ FTIRReal-time concentration profiles of reactants, intermediates, and products. chemicalonline.comDetermination of reaction kinetics, endpoint, and mechanism. youtube.com
Operando RamanVibrational fingerprints of catalyst structure and surface species under reaction conditions. ornl.govIdentifying the active catalytic site and understanding catalyst deactivation. timegate.com
In-Situ NMRDetailed structural characterization of all soluble species, including transient intermediates. acs.orgUnambiguous identification of intermediates and elucidation of complex reaction networks. researchgate.net

Advanced Machine Learning and AI in Computational Chemistry for Predictive Modeling

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for molecular design and synthesis. engineering.org.cn Machine learning (ML) models, trained on vast datasets of chemical reactions and properties, can predict outcomes with increasing accuracy, accelerating the discovery process. rsc.org

Future research on this compound can leverage these computational advances in several ways:

Property Prediction: AI models can predict a wide range of physicochemical properties (e.g., solubility, electronic properties, toxicity) for novel derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates.

Reaction Optimization: ML algorithms can analyze the complex interplay of reaction variables (catalyst, ligand, solvent, temperature) to predict the optimal conditions for synthesizing this compound, maximizing yield and minimizing byproducts.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. acs.orgchemcopilot.com These tools deconstruct the target molecule into simpler, commercially available precursors. rsc.orgarxiv.org

Table 3: Applications of AI and Machine Learning in Chemistry
AI/ML ApplicationDescriptionRelevance to this compound
Property PredictionModels predict molecular properties based on structure.Screening virtual derivatives for desired electronic or physical characteristics.
Reaction OptimizationAlgorithms identify optimal reaction conditions from experimental data.Improving the yield and sustainability of existing synthetic routes.
AI-Aided RetrosynthesisSoftware proposes synthetic pathways to a target molecule. chemcopilot.comDiscovering new, more efficient, or patentable routes to the compound. arxiv.org

Exploration of Complex Supramolecular Architectures with Tailored Functions

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound, featuring a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the oxygen and nitrogen atoms), and aromatic rings, makes it an excellent candidate for designing complex supramolecular architectures. researchgate.net

Future research directions include:

Hydrogen Bonding Networks: The N-H group can act as a reliable hydrogen bond donor to form predictable patterns with suitable acceptors. rsc.orgnih.gov Studying these interactions can lead to the formation of one-, two-, or three-dimensional crystalline networks (co-crystals) with tailored properties. rsc.org

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions, which can be used to control the assembly of molecules into columnar or layered structures, crucial for charge transport in organic electronic materials.

Host-Guest Chemistry: The molecular scaffold of this compound could be incorporated into larger macrocyclic hosts designed to recognize and bind specific guest molecules, with applications in sensing or separation.

Expansion into Emerging Material Science Frontiers

N-phenylaniline (diphenylamine) is a core structural motif in a variety of functional organic materials. The specific substitution pattern of this compound offers opportunities to fine-tune material properties for advanced applications.

Prospective areas for expansion include:

Organic Electronics: Diphenylamine (B1679370) and triphenylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org The ethoxy group on this compound can be used to modulate the HOMO/LUMO energy levels and improve the solubility and processing characteristics of materials for OLEDs and organic photovoltaics. researchgate.netyoutube.com

Conductive Polymers: Aniline (B41778) and its derivatives are monomers for producing polyanilines, a class of conductive polymers. researchgate.netresearchgate.net Polymerizing derivatives of this compound could lead to new functional polymers with tailored electronic properties, processability, and sensor capabilities. nih.govrsc.orgrsc.org

Smart Materials: The diphenylamine unit can be incorporated into chromogenic materials that change color in response to stimuli such as pH, redox potential, or the presence of specific analytes, leading to the development of new sensors and indicators.

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-N-phenylaniline, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling aniline derivatives with ethoxy-substituted phenolic intermediates. For example, coupling agents (e.g., EDC/HOBt) can facilitate the formation of the N-phenyl bond . Key steps include:

Starting Materials : Use high-purity 3-ethoxyaniline and halogenated benzene derivatives.

Reaction Optimization : Monitor temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Yield Improvement : Conduct kinetic studies to identify rate-limiting steps, such as the coupling reaction efficiency .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : Compare experimental 1H^1H NMR shifts with predicted values (e.g., ethoxy group protons at δ 1.3–1.5 ppm for –CH2_2CH3_3 and δ 3.8–4.2 ppm for –OCH2_2–) .
  • IR Spectroscopy : Validate the presence of N–H (stretch ~3400 cm1^{-1}) and C–O–C (asymmetric stretch ~1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 213 for C14_{14}H15_{15}NO) and fragmentation patterns .

Q. What solvents are suitable for dissolving this compound, and how does temperature affect solubility?

Methodological Answer:

  • Preferred Solvents : Chloroform, ethyl acetate, and acetone exhibit high solubility due to polarity matching .
  • Temperature Dependence : Use the Apelblat equation lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T to model solubility trends. For example, solubility in ethyl acetate increases exponentially from 285 K to 333 K .
  • Experimental Validation : Laser monitoring dynamic methods ensure accurate solubility measurements .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to analyze bond angles, torsion angles, and packing motifs .
  • Electron Density Maps : Identify potential disorder in the ethoxy group or phenyl ring orientation .
  • Validation Tools : Cross-check with CIF files and databases (e.g., Cambridge Structural Database) to resolve discrepancies .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1 K) during experiments .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by impurities or measurement errors .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, light, and humidity to establish degradation pathways .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Transition State Analysis : Identify energy barriers for potential side reactions (e.g., ethoxy group hydrolysis) using QM/MM methods .
  • Machine Learning : Train models on analogous compounds (e.g., 3-methoxy-N-phenylaniline) to forecast reaction outcomes .

Q. What protocols ensure safe handling and toxicity assessment of this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods, closed systems, and PPE (gloves, goggles) to prevent inhalation/skin contact .
  • Toxicity Profiling : Perform in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions (e.g., ProTox-II) to assess risks .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and adhere to local regulatory guidelines .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.